4-({[2-(Ethylsulfanyl)phenoxy]carbonyl}amino)butanoic acid
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Overview
Description
4-({[2-(Ethylsulfanyl)phenoxy]carbonyl}amino)butanoic acid is an organic compound that features a carboxylic acid functional group, an ethylsulfanyl group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(Ethylsulfanyl)phenoxy]carbonyl}amino)butanoic acid typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 2-(ethylsulfanyl)phenol and butanoic acid derivatives. The key steps include:
Formation of 2-(ethylsulfanyl)phenol: This can be achieved by reacting 2-chlorophenol with ethanethiol in the presence of a base.
Coupling Reaction: The 2-(ethylsulfanyl)phenol is then reacted with a suitable butanoic acid derivative, such as 4-aminobutanoic acid, using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-({[2-(Ethylsulfanyl)phenoxy]carbonyl}amino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
4-({[2-(Ethylsulfanyl)phenoxy]carbonyl}amino)butanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or activators.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 4-({[2-(Ethylsulfanyl)phenoxy]carbonyl}amino)butanoic acid would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-({[2-(Methylsulfanyl)phenoxy]carbonyl}amino)butanoic acid: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
4-({[2-(Ethylsulfanyl)phenoxy]carbonyl}amino)pentanoic acid: Similar structure but with a pentanoic acid backbone instead of butanoic acid.
Uniqueness
The presence of the ethylsulfanyl group in 4-({[2-(Ethylsulfanyl)phenoxy]carbonyl}amino)butanoic acid may impart unique chemical properties, such as increased lipophilicity or altered reactivity compared to its methylsulfanyl analog
Properties
CAS No. |
192513-19-2 |
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Molecular Formula |
C13H17NO4S |
Molecular Weight |
283.35 g/mol |
IUPAC Name |
4-[(2-ethylsulfanylphenoxy)carbonylamino]butanoic acid |
InChI |
InChI=1S/C13H17NO4S/c1-2-19-11-7-4-3-6-10(11)18-13(17)14-9-5-8-12(15)16/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,17)(H,15,16) |
InChI Key |
OUUACFQVEIKQQR-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1OC(=O)NCCCC(=O)O |
Origin of Product |
United States |
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